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Compound of Interest

Compound Name: 3H-carbazole

Cat. No.: B1241628

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectra
of two carbazole isomers: the stable, aromatic 9H-carbazole and its unstable, non-aromatic
tautomer, 3H-carbazole. Due to the inherent instability of 3H-carbazole, experimental NMR
data for this isomer is not readily available. Therefore, this comparison presents experimental
data for 9H-carbazole alongside a detailed prediction of the expected NMR spectral
characteristics of 3H-carbazole based on its molecular structure.

Structural Overview and Tautomerism

9H-carbazole is a well-known aromatic heterocyclic compound, characterized by a planar
structure with a protonated nitrogen at position 9. In contrast, 3H-carbazole is a hon-aromatic
isomer where the proton is located on the C3 carbon, disrupting the aromaticity of one of the
benzene rings. These two forms are tautomers, meaning they can interconvert, although the
equilibrium heavily favors the aromatic and more stable 9H-isomer.

Caption: Tautomeric relationship between 9H-carbazole and 3H-carbazole.
Experimental Data for 9H-Carbazole
The following tables summarize the experimental *H and 3C NMR data for 9H-carbazole.

Table 1: *H NMR Chemical Shifts (8) and Coupling Constants (J) for 9H-Carbazole.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1241628?utm_src=pdf-interest
https://www.benchchem.com/product/b1241628?utm_src=pdf-body
https://www.benchchem.com/product/b1241628?utm_src=pdf-body
https://www.benchchem.com/product/b1241628?utm_src=pdf-body
https://www.benchchem.com/product/b1241628?utm_src=pdf-body
https://www.benchchem.com/product/b1241628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Chemical Shift Chemical Shift

) . L Coupling
Protons (ppm) in (ppm) in Multiplicity
Constants (Hz)
DMSO-de[1] CDCI3[1]

H1, H8 8.10 8.08 d J=79

H4, H5 7.50 7.42 d J=81

H2, H7 7.16 7.24 t J=7.2

H3, H6 7.39 7.42 t J=81

N-H 11.21 8.14 (br s) s -

Table 2: 13C NMR Chemical Shifts (d) for 9H-Carbazole.

Carbons Chemical Shift (ppm) in CDCls
C1,C8 110.8
C2,C7 125.8
C3,C6 118.8
C4,C5 120.4
C4a, C4b 1235
C8a, C9a 139.8

Predicted NMR Spectra for 3H-Carbazole

The structure of 3H-carbazole, with its sp3-hybridized C3 carbon, would lead to a significantly
different NMR spectrum compared to the aromatic 9H-isomer.

Predicted *H NMR Spectrum of 3H-Carbazole:

 Aliphatic Protons: The two protons on the C3 carbon (H3) would be in an aliphatic
environment and are expected to resonate significantly upfield, likely in the range of 2.5-3.5
ppm. These protons would appear as a singlet if there are no adjacent protons or could show
geminal coupling if they are diastereotopic.
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 Vinylic Protons: The H1, H2, and H4 protons are part of a conjugated system but not a fully
aromatic ring. Their chemical shifts would be in the vinylic region, expected between 5.5 and
7.0 ppm.

e Aromatic Protons: The protons on the intact benzene ring (H5, H6, H7, H8) would resemble
those of a substituted benzene and are expected to appear in the aromatic region, between
7.0 and 8.0 ppm.

e N-H Proton: The proton on the nitrogen (N-H) would be part of an enamine-like system and
is expected to be a broad singlet, with a chemical shift that could vary depending on the
solvent and concentration.

Predicted **C NMR Spectrum of 3H-Carbazole:

 Aliphatic Carbon: The C3 carbon, being sp3-hybridized, would show a signal in the aliphatic
region, likely between 30 and 50 ppm.

 Vinylic and Aromatic Carbons: The remaining sp?-hybridized carbons would appear in the
region of 100-150 ppm. The carbons of the intact benzene ring (C5-C8a) would have
chemical shifts typical for an aromatic ring, while the carbons of the diene system in the
other ring (C1, C2, C4, C4a, C9a) would have chemical shifts characteristic of vinylic
carbons.

Experimental Protocols

The NMR spectra for 9H-carbazole are typically recorded on a 300 or 400 MHz spectrometer.

o Sample Preparation: A few milligrams of the carbazole sample are dissolved in
approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is often used as an
internal standard for chemical shift referencing (0.00 ppm).

» 1H NMR Spectroscopy: Proton NMR spectra are acquired with a sufficient number of scans
to obtain a good signal-to-noise ratio. Standard parameters for acquisition time, relaxation
delay, and pulse width are used.
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e 13C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired with proton
decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger
number of scans is usually required for 13C NMR due to the low natural abundance of the 13C

isotope.

Comparative Analysis

The key differences in the NMR spectra of 3H-carbazole and 9H-carbazole arise from the
difference in aromaticity and the hybridization of the C3 carbon.
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Caption: Logical workflow comparing the structural features of 3H- and 9H-carbazole and their
resulting NMR spectral characteristics.

In summary, the most striking difference would be the appearance of high-field signals in both
the 'H and 3C NMR spectra of 3H-carbazole, corresponding to the aliphatic CHz group at the
C3 position. This is in stark contrast to the spectrum of 9H-carbazole, where all proton and
carbon signals (with the exception of the N-H proton) appear in the low-field aromatic region.
The reduced symmetry of 3H-carbazole would also lead to a more complex spectrum with
more unique signals compared to the symmetrical 9H-isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbazole-nmr-spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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